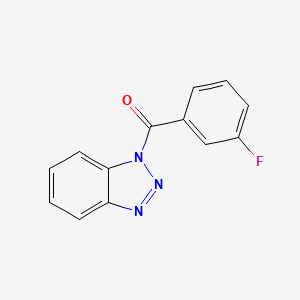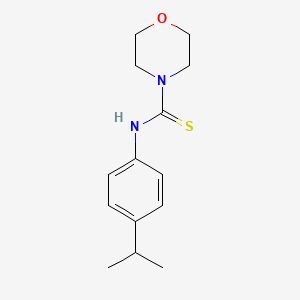
N-(4-isopropylphenyl)-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-4-morpholinecarbothioamide, commonly known as isothiocyanate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Isothiocyanate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, isothiocyanate has been shown to have anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth. In agriculture, isothiocyanate has been used as a natural pesticide, as it can repel and kill insects and other pests. In environmental science, isothiocyanate has been studied for its potential use in water treatment, as it can remove heavy metals and other pollutants from water.
Wirkmechanismus
The mechanism of action of isothiocyanate varies depending on the specific application. In medicine, isothiocyanate induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. In agriculture, isothiocyanate acts as a natural pesticide by repelling and killing insects and other pests. In environmental science, isothiocyanate removes heavy metals and other pollutants from water by forming stable complexes with these substances.
Biochemical and Physiological Effects:
Isothiocyanate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, the repelling and killing of insects and other pests, and the removal of heavy metals and other pollutants from water.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using isothiocyanate in lab experiments include its effectiveness as a natural pesticide, its ability to remove heavy metals and other pollutants from water, and its potential as an anticancer agent. However, the limitations of using isothiocyanate in lab experiments include its toxicity to humans and animals, its potential to cause environmental harm if not used properly, and the difficulty of synthesizing and handling the compound.
Zukünftige Richtungen
There are several future directions for research on isothiocyanate, including the development of new synthesis methods that are less toxic and more efficient, the exploration of new applications in medicine, agriculture, and environmental science, and the investigation of the compound's potential as a therapeutic agent for other diseases besides cancer. Additionally, further research is needed to better understand the mechanism of action of isothiocyanate and to identify any potential side effects or limitations of its use.
Synthesemethoden
Isothiocyanate can be synthesized through various methods, including the reaction of an amine with carbon disulfide and a halogenating agent, the reaction of an isocyanate with a thiol, and the reaction of a primary amine with a thiocyanate. The most common method for synthesizing isothiocyanate is through the reaction of an amine with carbon disulfide and a halogenating agent, such as iodine or bromine.
Eigenschaften
IUPAC Name |
N-(4-propan-2-ylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11(2)12-3-5-13(6-4-12)15-14(18)16-7-9-17-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHXAZXUOUXPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]morpholine-4-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

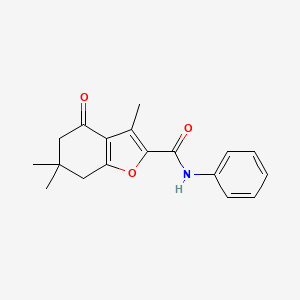
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)
![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)


![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5704981.png)
![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)
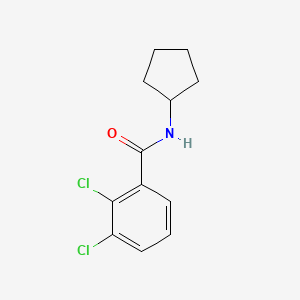


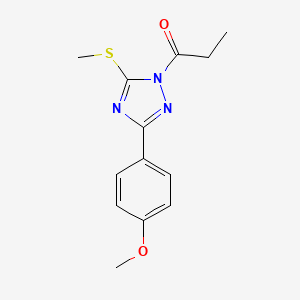
![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5705026.png)
